molecular formula C6H12INO2 B8529097 1-Iodo-4-methyl-4-nitro-pentane

1-Iodo-4-methyl-4-nitro-pentane

Cat. No. B8529097
M. Wt: 257.07 g/mol
InChI Key: HZIDZQWETMAJGR-UHFFFAOYSA-N
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Patent
US08278482B2

Procedure details

A solution of sodium iodide (17.41 g, 3.9 equiv, 116.6 mmol) in acetone (100 mL, 0.3 M) was added a flask which contained 4-methyl-4-nitropentyl methanesulfonate (6.73 g, 29.9 mmol). The flask was sealed with a septum and covered with aluminum foil and allowed to stir for 17 h. Water (20 ml) was added to the suspension and the acetone was removed by rotovap at reduced pressure. The aqueous solution was extracted with ethyl acetate (150 mL) and washed with 5% aqueous sodium thiosulfate solution (40 ml) and brine (40 ml). The organic layer was dried over anhydrous MgSO4, filtered and concentrated to give a yellow oil (7.46 g, yield 92.0%). 1H NMR (CDCl3, 400 MHz): δ 1.60 (s, 6H), 1.78-1.82 (m, 2H), 2.01-2.04 (m, 2H), 3.14-3.18 (t, 2H). LRMS (ESI+) for C6H12INO2 (257.0); Found: 258 (MH+).
Quantity
17.41 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
4-methyl-4-nitropentyl methanesulfonate
Quantity
6.73 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Yield
92%

Identifiers

REACTION_CXSMILES
[I-:1].[Na+].CS(O[CH2:8][CH2:9][CH2:10][C:11]([CH3:16])([N+:13]([O-:15])=[O:14])[CH3:12])(=O)=O.[Al].O>CC(C)=O>[CH3:12][C:11]([N+:13]([O-:15])=[O:14])([CH3:16])[CH2:10][CH2:9][CH2:8][I:1] |f:0.1|

Inputs

Step One
Name
Quantity
17.41 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
4-methyl-4-nitropentyl methanesulfonate
Quantity
6.73 g
Type
reactant
Smiles
CS(=O)(=O)OCCCC(C)([N+](=O)[O-])C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
to stir for 17 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was sealed with a septum
CUSTOM
Type
CUSTOM
Details
the acetone was removed by rotovap at reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
washed with 5% aqueous sodium thiosulfate solution (40 ml) and brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CC(CCCI)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 7.46 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 97.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.